Purity Specification Benchmark: 3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (314022-37-2) Versus Non-Fluorinated Analog
The target compound is routinely supplied with a minimum purity specification of 95% . This exceeds the typical purity specification for the non-fluorinated analog N-(4-iodo-2-methylphenyl)benzamide (CAS 349089-22-1), which is often cataloged without a defined purity threshold in screening collections .
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | N-(4-iodo-2-methylphenyl)benzamide (CAS 349089-22-1): no defined purity specification in typical screening catalogs |
| Quantified Difference | The target compound provides a defined 95% purity baseline versus an undefined purity baseline for the comparator. |
| Conditions | Vendor-supplied screening compound specifications. |
Why This Matters
A defined 95% purity specification reduces the risk of false-positive or false-negative screening results attributable to impurities, thereby improving assay reproducibility and downstream hit validation efficiency.
